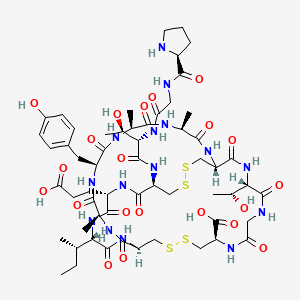

Guanylin(human)

Beschreibung

Eigenschaften

IUPAC Name |

(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-19-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-10-[(4-hydroxyphenyl)methyl]-25-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-4,7,13-trimethyl-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H87N15O21S4/c1-8-25(2)43-56(91)69-36-21-97-98-24-39(58(93)94)65-40(77)19-61-55(90)44(29(6)74)73-54(89)38(68-48(83)27(4)62-46(81)26(3)63-51(86)35(18-31-11-13-32(76)14-12-31)67-47(82)28(5)64-52(36)87)23-96-95-22-37(53(88)66-34(50(85)72-43)15-16-42(79)80)70-57(92)45(30(7)75)71-41(78)20-60-49(84)33-10-9-17-59-33/h11-14,25-30,33-39,43-45,59,74-76H,8-10,15-24H2,1-7H3,(H,60,84)(H,61,90)(H,62,81)(H,63,86)(H,64,87)(H,65,77)(H,66,88)(H,67,82)(H,68,83)(H,69,91)(H,70,92)(H,71,78)(H,72,85)(H,73,89)(H,79,80)(H,93,94)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,43-,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNQMTAYRNMRRD-RDJGHUJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C3CCCN3)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C)CC4=CC=C(C=C4)O)C)C)C(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@@H]3CCCN3)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C)CC4=CC=C(C=C4)O)C)C)[C@@H](C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H87N15O21S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Guanylin-GC-C Axis: A Potential Endocrine Pathway in Satiety and Obesity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The global obesity epidemic necessitates the exploration of novel physiological pathways that regulate energy homeostasis. Emerging evidence points to the guanylin peptide family, specifically guanylin and uroguanylin, and their receptor, guanylate cyclase C (GC-C), as a potential gut-brain axis involved in satiety signaling. This technical guide provides a comprehensive overview of the current understanding of the guanylin system's role in obesity. It details the molecular signaling pathways, summarizes key experimental findings, provides methodological insights from pivotal studies, and presents visual diagrams to elucidate complex interactions. This document is intended to serve as a resource for researchers and professionals in the field of metabolic disease and drug development.

Introduction

Guanylin and uroguanylin are structurally related peptides primarily synthesized in the gastrointestinal tract.[1] Initially characterized for their paracrine roles in regulating intestinal fluid and electrolyte balance, their functions are now understood to extend to systemic metabolic regulation.[2][3] Both peptides are agonists for the transmembrane receptor guanylate cyclase C (GC-C), which, upon activation, catalyzes the conversion of GTP to cyclic GMP (cGMP), a key intracellular second messenger.[4]

Recent research has uncovered a potential endocrine role for this system in the regulation of food intake and body weight. A proposed gut-brain axis suggests that prouroguanylin, the inactive precursor to uroguanylin, is secreted from the intestine into the bloodstream following nutrient ingestion.[5][6][7] This prohormone is then thought to be converted to its active form in the central nervous system, specifically the hypothalamus, where it binds to GC-C receptors to elicit a satiety response.[5][8][9]

Dysregulation of this pathway has been implicated in the pathophysiology of obesity. Studies have shown that mice lacking the GC-C receptor can exhibit hyperphagia, leading to obesity and metabolic syndrome.[7] Furthermore, diet-induced obesity in both animal models and humans has been associated with decreased expression and circulating levels of guanylin peptides, suggesting a potential feed-forward mechanism that perpetuates overeating.[10][11][12]

However, the role of the guanylin-GC-C axis in satiety is not without controversy. Some studies have failed to replicate the anorexigenic effects of centrally administered GC-C agonists.[13][14] This guide will delve into the evidence from both sides, presenting the data and methodologies to allow for a critical appraisal of the therapeutic potential of targeting this pathway.

The Guanylin Signaling Pathway

The canonical signaling pathway for guanylin and uroguanylin involves the activation of the GC-C receptor.

-

Ligand Binding and Receptor Activation: Guanylin and uroguanylin, secreted as prohormones, are proteolytically cleaved to their active forms.[5] These active peptides bind to the extracellular domain of the GC-C receptor, which is predominantly expressed on the apical membrane of intestinal epithelial cells but also found in other tissues, including the brain.[14][15]

-

cGMP Production: Ligand binding induces a conformational change in the GC-C receptor, activating its intracellular guanylate cyclase domain. This enzymatic domain catalyzes the conversion of GTP to cGMP.[16]

-

Downstream Effectors: The rise in intracellular cGMP concentration activates several downstream targets, including cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs).[15] In the context of intestinal secretion, this leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in chloride and bicarbonate secretion.[1] In hypothalamic neurons, cGMP signaling is hypothesized to activate anorexigenic pathways.[7]

Recent evidence also suggests the existence of GC-C independent signaling pathways for guanylin peptides, particularly in the kidney, which may involve G-protein coupled receptors.[15][17]

Signaling Pathway Diagram

Caption: Guanylin/Uroguanylin signaling through the GC-C receptor.

Quantitative Data from Key Studies

The following tables summarize quantitative findings from key studies investigating the role of the guanylin-GC-C axis in satiety and obesity.

Table 1: Effects of GC-C System Manipulation on Food Intake and Body Weight in Animal Models

| Study (Citation) | Animal Model | Intervention | Key Quantitative Findings |

| Valentino et al., 2011[7] | Gucy2c-/- mice | High-calorie diet | Gucy2c-/- mice exhibited a ~15% increase in daily food intake and a ~25% increase in body weight gain over 10 days compared to wild-type mice. |

| Valentino et al., 2011[7] | Wild-type mice | Intravenous injection of a GC-C agonist (10 µg) | A single injection suppressed cumulative food intake by ~40% over 4 hours compared to vehicle. |

| Begg et al., 2014[13] | Gucy2c-/- mice | Standard and high-fat diets | No significant difference in body weight, adiposity, or food intake compared to wild-type mice. |

| Begg et al., 2014[13] | Rats | Intracerebroventricular (i3vt) infusion of uroguanylin (up to 50 µg) | No significant alteration in food intake at 1, 2, 4, or 24 hours post-infusion compared to vehicle. |

| Folgueira et al., 2016[18] | Diet-induced obese mice | Chronic central infusion of uroguanylin (1 week) | Reduced body weight and body fat mass, accompanied by an increase in energy expenditure, with no change in food intake. |

Table 2: Regulation of Guanylin Peptides in Obesity

| Study (Citation) | Population/Model | Condition | Key Quantitative Findings |

| Kim et al., 2016[12] | Mice | Diet-induced obesity | Suppressed intestinal uroguanylin expression and eliminated its postprandial secretion into circulation. |

| Di Guglielmo et al., 2018[19] | Female adolescents with obesity | Intestinal tissue analysis | Decreased immunohistochemical staining for uroguanylin in intestinal specimens compared to non-obese controls. |

| Folgueira et al., 2018[10] | Children | Obesity | Circulating pro-uroguanylin levels were negatively associated with BMI and fat mass. |

| Rodríguez et al., 2016[10] | Humans with obesity | Visceral adipocytes | Guanylin and uroguanylin stimulated lipolysis. |

| Lin et al., 2016[20] | Mice | Diet-induced obesity | Loss of guanylin expression in the colon. |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to provide a deeper understanding of the experimental basis for the reported findings.

Generation and Phenotyping of GC-C Knockout Mice

-

Gene Targeting: The Gucy2c gene is disrupted in embryonic stem cells using a targeting vector that replaces a critical exon with a neomycin resistance cassette. Chimeric mice are generated by injecting targeted ES cells into blastocysts, and germline transmission is confirmed.

-

Genotyping: Tail DNA is analyzed by PCR using primers specific for the wild-type and targeted alleles to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout mice.

-

Metabolic Phenotyping:

-

Body Weight and Composition: Body weight is monitored regularly (e.g., weekly). Body composition (fat mass, lean mass) is determined using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).

-

Food Intake: Mice are individually housed in metabolic cages that monitor food and water intake continuously.

-

Glucose and Insulin Tolerance Tests: For glucose tolerance tests (GTT), mice are fasted overnight and then administered an intraperitoneal (IP) or oral gavage of glucose. Blood glucose is measured at baseline and at specified intervals post-injection. For insulin tolerance tests (ITT), mice are fasted for a shorter period (e.g., 4-6 hours) and then given an IP injection of insulin, with subsequent blood glucose monitoring.

-

Dietary Challenges: Mice are often challenged with a high-fat or high-calorie diet to unmask metabolic phenotypes that may not be apparent on a standard chow diet.

-

Central Administration of GC-C Agonists

-

Cannula Implantation: Anesthetized rodents (rats or mice) are placed in a stereotaxic frame. A guide cannula is surgically implanted into a specific brain region, typically the lateral or third ventricle for intracerebroventricular (i3vt) administration, or directly into a hypothalamic nucleus. The cannula is secured to the skull with dental cement.

-

Drug Infusion: After a recovery period, conscious and freely moving animals receive infusions of the GC-C agonist (e.g., uroguanylin, heat-stable enterotoxin) or vehicle through an internal cannula connected to an infusion pump.

-

Behavioral Monitoring: Food and water intake are measured at various time points post-infusion. Other behaviors, such as locomotor activity, may also be monitored.

Measurement of Circulating Guanylin Peptides

-

Sample Collection: Blood samples are collected from subjects (human or animal) at baseline (fasting) and at various time points after a meal or a specific nutrient challenge. Blood is collected into tubes containing protease inhibitors to prevent peptide degradation.

-

ELISA/RIA: Plasma levels of proguanylin or prouroguanylin are quantified using commercially available or custom-developed enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA). These assays utilize specific antibodies that recognize the prohormone forms of the peptides.

Experimental Workflow Diagram

Caption: Common experimental workflows for studying the guanylin system.

Discussion and Future Directions

The evidence presented suggests that the guanylin-GC-C signaling axis is a plausible candidate for a physiological regulator of satiety and energy balance. The discovery of a gut-brain endocrine pathway involving uroguanylin is a significant conceptual advance.[5][7] The findings that genetic ablation of the GC-C receptor can lead to an obesity phenotype and that diet-induced obesity is associated with a suppression of the endogenous ligands provide a strong rationale for further investigation.[7][10][12]

However, the conflicting data, particularly the lack of anorexic effect with central agonist administration in some studies, highlight the complexity of appetite regulation and the need for further research.[13][14] Potential reasons for these discrepancies could include differences in experimental protocols, animal models, or the specific agonists used. It is also possible that the role of the guanylin system in energy homeostasis is more nuanced, perhaps involving modulation of energy expenditure in addition to or instead of direct appetite suppression, as suggested by some studies.[18][21]

For drug development professionals, the guanylin-GC-C axis presents a novel target for anti-obesity therapeutics. The development of orally available, stable GC-C agonists is a promising avenue. The existing FDA-approved GC-C agonist, linaclotide, used for gastrointestinal disorders, could potentially be repurposed or modified for metabolic indications.[20] Future research should focus on:

-

Clarifying the Discrepancies: Further studies are needed to resolve the conflicting findings regarding the central effects of GC-C activation on food intake.

-

Human Studies: More extensive research in human populations is required to confirm the preclinical findings and to understand the regulation of the guanylin system in different states of obesity and metabolic health.

-

Pharmacological Development: The design of novel GC-C agonists with optimized pharmacokinetic and pharmacodynamic profiles for the treatment of obesity is a key objective.

-

Beyond Satiety: Investigating the role of the guanylin system in other aspects of metabolic regulation, such as glucose homeostasis, lipid metabolism, and brown adipose tissue activation, will be crucial.[10][15][18]

Logical Relationship Diagram

Caption: Proposed role of the uroguanylin-GC-C axis in satiety.

Conclusion

The guanylin-GC-C signaling pathway represents an exciting and relatively new area in the study of energy homeostasis. While further research is needed to fully elucidate its role and resolve existing controversies, the current body of evidence strongly suggests its involvement in satiety and obesity. For researchers and drug developers, this pathway offers a novel and promising target for the development of next-generation therapies to combat the global health challenge of obesity.

References

- 1. Guanylin and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guanylin: a peptide regulator of epithelial transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guanylin family: new intestinal peptides regulating electrolyte and water homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guanylin - Wikipedia [en.wikipedia.org]

- 5. Uroguanylin: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uroguanylin: how the gut got another satiety hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A uroguanylin-GUCY2C endocrine axis regulates feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. content-assets.jci.org [content-assets.jci.org]

- 9. sciencedaily.com [sciencedaily.com]

- 10. Effect of guanylin peptides on pancreas steatosis and function in experimental diet-induced obesity and after bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guanylyl Cyclase C Hormone Axis at the Intersection of Obesity and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calorie-induced ER stress suppresses uroguanylin satiety signaling in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of Guanylate Cyclase-C Activity on Energy and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. scientificarchives.com [scientificarchives.com]

- 16. Frontiers | Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities [frontiersin.org]

- 17. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Immunohistochemical Staining for Uroguanylin, a Satiety Hormone, Is Decreased in Intestinal Tissue Specimens From Female Adolescents With Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Obesity-Induced Colorectal Cancer Is Driven by Caloric Silencing of the Guanylin-GUCY2C Paracrine Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jme.bioscientifica.com [jme.bioscientifica.com]

Methodological & Application

Quantification of Human Guanylin via Competitive ELISA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanylin, a 15-amino acid peptide hormone, plays a pivotal role in regulating electrolyte and water balance in the intestines and kidneys. Its quantification in biological samples is crucial for understanding its physiological and pathophysiological roles. This document provides a detailed application note and protocol for the quantification of human Guanylin using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This highly sensitive and specific immunoassay is a valuable tool for researchers and professionals in drug development.

Introduction

Guanylin and its analogue, uroguanylin, are endogenous ligands for the guanylate cyclase C (GC-C) receptor. Activation of GC-C leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn modulates ion transport and fluid secretion. Dysregulation of the guanylin system has been implicated in various gastrointestinal and renal disorders. Accurate measurement of guanylin levels in biological fluids such as serum, plasma, and tissue homogenates is therefore essential for advancing research and therapeutic development in these areas. The competitive ELISA provides a robust method for this purpose.

Principle of Competitive ELISA

The competitive ELISA, also known as an inhibition ELISA, is a highly sensitive method for quantifying antigens, particularly small molecules like peptides. The principle relies on the competition between the unlabeled guanylin in the sample and a fixed amount of labeled (e.g., biotinylated or HRP-conjugated) guanylin for a limited number of binding sites on a specific anti-guanylin antibody coated on a microplate. The amount of labeled guanylin bound to the antibody is inversely proportional to the concentration of guanylin in the sample. A substrate is then added, and the resulting colorimetric signal is measured. By comparing the signal from the samples to a standard curve generated with known concentrations of unlabeled guanylin, the concentration of guanylin in the samples can be accurately determined.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of commercially available human Guanylin competitive ELISA kits. Please note that these values are examples and may vary between different manufacturers and specific kit lots.

| Parameter | Typical Value Range |

| Assay Type | Competitive ELISA |

| Sample Types | Serum, Plasma, Tissue Homogenates, Other Biological Fluids |

| Reactivity | Human |

| Sensitivity | 0.017 ng/mL to 8.78 fmol/mL |

| Assay Range | 0.4 - 6.4 ng/mL or 31.2 - 2000 fmol/mL |

| Intra-assay Precision (CV%) | < 10% |

| Inter-assay Precision (CV%) | < 12% |

| Assay Time | 1.5 - 3 hours |

Guanylin Signaling Pathway

Guanylin exerts its physiological effects by binding to and activating the guanylate cyclase C (GC-C) receptor, which is predominantly expressed on the apical membrane of intestinal epithelial cells and in other tissues like the kidney and pancreas. This binding event triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to chloride and bicarbonate secretion into the lumen. This process is fundamental to maintaining fluid and electrolyte homeostasis.

Troubleshooting & Optimization

Troubleshooting low signal in "Guanylin (human)" ELISA

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with your Guanylin (human) ELISA experiments, with a specific focus on addressing low signal.

Frequently Asked Questions (FAQs)

Q1: What is the expected sensitivity of a typical Guanylin (human) ELISA kit?

The sensitivity of Guanylin (human) ELISA kits can vary between manufacturers. However, a typical sensitivity is around 0.1 ng/ml[1]. It is crucial to check the specifications of your particular kit.

Q2: What sample types are compatible with the Guanylin (human) ELISA kit?

Compatible sample types generally include serum, plasma, cell culture supernatants, body fluids, and tissue homogenates[1]. Always refer to the kit manual for a list of validated sample types.

Q3: What should I do if my sample concentrations are below the detection limit of the kit?

If your samples have Guanylin concentrations below the detection limit, you may need to concentrate your samples or decrease the dilution factor[2][3]. However, be aware that concentrating samples can also increase the concentration of interfering substances.

Q4: How should I store the reagents for the Guanylin (human) ELISA kit?

Most Guanylin (human) ELISA kit reagents should be stored at 2-8°C[1][4]. Always consult the kit's manual for specific storage instructions for each component[5][6]. Improper storage can lead to reagent degradation and loss of signal[5].

Troubleshooting Low Signal

Low or no signal is a common issue encountered during ELISA experiments. The following guide provides potential causes and solutions to help you troubleshoot and improve your results.

Problem: Weak or No Signal in All Wells (Including Standards)

This issue often points to a problem with a key reagent or a procedural step that affects the entire plate.

| Possible Cause | Recommended Solution |

| Omission of a key reagent | Carefully review the protocol to ensure all reagents (e.g., detection antibody, enzyme conjugate, substrate) were added in the correct order[7]. |

| Improper reagent preparation | Double-check all calculations and dilution steps for standards, antibodies, and other reagents[4][5][6]. Ensure reagents were brought to room temperature before use[5][8][9]. |

| Expired or inactive reagents | Verify the expiration dates on all kit components[4][5]. If reagents are suspected to be inactive, test them individually. For example, add the enzyme conjugate directly to the substrate to check for color development[10]. |

| Inadequate incubation times or temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol[2][7][8]. Increasing incubation times can sometimes amplify the signal, but this should be done cautiously to avoid increasing background noise[11][12]. |

| Issues with the substrate | Ensure the correct substrate is being used for the enzyme conjugate (e.g., TMB for HRP)[7]. Protect the substrate from light exposure[4][5][11]. Prepare substrate solutions fresh before use[2][13]. |

| Incorrect plate reader settings | Verify that the plate reader is set to the correct wavelength for the substrate used[2][7]. |

| Enzyme inhibitors present | Ensure that buffers do not contain enzyme inhibitors like sodium azide, which can inhibit HRP activity[2][7]. |

Problem: Normal Standard Curve but Low or No Signal in Samples

If the standard curve looks good, the issue likely lies with the samples themselves or how they are interacting with the assay.

| Possible Cause | Recommended Solution |

| Low concentration of Guanylin in samples | The Guanylin concentration in your samples may be below the detection limit of the assay[3]. Try concentrating the samples or using a more sensitive ELISA kit if available. |

| Improper sample collection, handling, or storage | Samples should be assayed immediately after collection or stored at -20°C[14]. Avoid repeated freeze-thaw cycles, which can degrade the target protein[14]. Use of hemolyzed or lipemic samples should be avoided[14]. |

| Sample matrix effects | Components in the sample matrix may interfere with the antibody-antigen binding. Try diluting the samples further in the assay's dilution buffer[1]. It's recommended to pre-experiment with different dilutions, such as 1:2 or 1:4[1]. |

| Incorrect sample preparation | Ensure that the sample preparation method is appropriate and does not degrade Guanylin. For tissue homogenates, ensure complete cell lysis to release the protein. |

Experimental Protocols

Protocol 1: Checking Enzyme Conjugate and Substrate Activity

This protocol helps determine if the enzyme conjugate (e.g., HRP-conjugate) and the substrate are active.

-

Add 100 µL of the substrate solution to a clean well of a microplate.

-

Add 5-10 µL of the concentrated enzyme conjugate directly to the substrate.

-

Observe for the expected color change (e.g., blue for TMB). A rapid and strong color change indicates that both components are active. No or a very slow color change suggests a problem with one or both reagents.

Protocol 2: Optimizing Antibody Concentrations (Checkerboard Titration)

If you are developing your own Guanylin ELISA or the kit allows for optimization, a checkerboard titration can help determine the optimal concentrations of capture and detection antibodies.

-

Coat the wells of an ELISA plate with serial dilutions of the capture antibody.

-

After blocking, add a constant, mid-range concentration of the Guanylin standard to all wells.

-

Add serial dilutions of the detection antibody to the wells.

-

Proceed with the remaining ELISA steps (addition of enzyme conjugate, substrate, and stop solution).

-

The optimal combination of capture and detection antibody concentrations will yield a strong signal with low background.

Visual Guides

Standard Sandwich ELISA Workflow

This diagram illustrates the key steps in a typical sandwich ELISA for the detection of Guanylin.

Caption: A step-by-step workflow of a sandwich ELISA.

Troubleshooting Logic for Low Signal

This decision tree can guide you through the process of identifying the root cause of a low signal in your Guanylin ELISA.

Caption: A decision tree for troubleshooting low signal.

References

- 1. mybiosource.com [mybiosource.com]

- 2. biomol.com [biomol.com]

- 3. arp1.com [arp1.com]

- 4. ELISA方法-ELISA技术-ELISA注意事项-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 5. biomatik.com [biomatik.com]

- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]

- 8. ethosbiosciences.com [ethosbiosciences.com]

- 9. blog.abclonal.com [blog.abclonal.com]

- 10. Common ELISA Problems and Solutions - MyAssays [myassays.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. protocolsandsolutions.com [protocolsandsolutions.com]

- 14. weldonbiotech.com [weldonbiotech.com]

Technical Support Center: Preventing Guanylin (human) Aggregation in Solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of human Guanylin in solution. The following sections offer troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is human Guanylin and why is its aggregation a concern?

Human Guanylin is a 15-amino acid peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the intestines and kidneys.[1][2] It acts as an agonist for the guanylate cyclase C (GC-C) receptor, initiating a signaling cascade that involves cyclic guanosine monophosphate (cGMP).[1][2] Aggregation of Guanylin in solution can lead to a loss of its biological activity, resulting in inaccurate and unreliable experimental outcomes. Furthermore, aggregated peptides can cause handling issues, such as precipitation and difficulty in accurate pipetting.

Q2: What are the primary factors that influence Guanylin aggregation?

Several factors can contribute to peptide aggregation. For Guanylin, the most critical factors include:

-

pH: Guanylin's activity is pH-dependent, with higher potency observed at an alkaline pH of around 8.0. Conversely, at an acidic pH of 5.0, its activity is significantly reduced.[3] This pH sensitivity can also influence its solubility and tendency to aggregate.

-

Concentration: Higher concentrations of peptides generally increase the likelihood of intermolecular interactions, which can lead to aggregation.

-

Temperature: Elevated temperatures can increase the rate of chemical degradation and physical aggregation of peptides.

-

Buffer Composition: The type and ionic strength of the buffer can affect the solubility and stability of Guanylin.

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing Guanylin solutions can induce aggregation.

Q3: What is the recommended solvent for reconstituting lyophilized human Guanylin?

For initial reconstitution of lyophilized human Guanylin, sterile, deionized water is recommended. Product datasheets suggest that human Guanylin is soluble in water up to 1 mg/ml.[4] For peptides with basic residues, a small amount of dilute acetic acid can aid dissolution, while for acidic peptides, dilute ammonium hydroxide can be used. However, given Guanylin's preference for alkaline conditions for activity, adjusting the final solution to a slightly alkaline pH may be beneficial, provided it does not induce precipitation.

Q4: How should I store Guanylin solutions to minimize aggregation?

To ensure the stability of your Guanylin solution and prevent aggregation, follow these storage guidelines:

-

Short-term storage: Store solutions at 2-8°C for up to one week.

-

Long-term storage: For storage longer than one week, it is highly recommended to aliquot the reconstituted Guanylin into single-use volumes and store them at -20°C or -80°C. This practice avoids repeated freeze-thaw cycles that can promote aggregation.

-

Lyophilized peptide: Store lyophilized Guanylin at -20°C. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture and compromise peptide stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of human Guanylin in solution.

Issue 1: Lyophilized Guanylin powder is difficult to dissolve.

-

Possible Cause: The peptide may have inherent low solubility in the chosen solvent, or it may have begun to form micro-aggregates.

-

Troubleshooting Steps:

-

Use the recommended solvent: Start with sterile, deionized water as recommended.

-

Gentle agitation: Vortex the vial gently or sonicate briefly to aid dissolution. Avoid vigorous shaking, which can induce aggregation.

-

pH adjustment: Since Guanylin is more active at alkaline pH, consider adjusting the pH of the solvent to ~8.0 with a suitable buffer (e.g., Tris-HCl). Perform this step cautiously and observe for any signs of precipitation.

-

Trial with a small amount: Before dissolving the entire sample, test the solubility of a small portion of the peptide.

-

Issue 2: The Guanylin solution appears cloudy or contains visible precipitates.

-

Possible Cause: The peptide has aggregated and precipitated out of solution. This could be due to high concentration, inappropriate pH, or improper storage.

-

Troubleshooting Steps:

-

Centrifugation: Centrifuge the solution to pellet the aggregates. The supernatant can be carefully collected and its concentration re-determined. However, be aware that the solution may still contain soluble oligomers.

-

Re-solubilization (with caution): Attempt to redissolve the precipitate by adjusting the pH or adding a small amount of a chaotropic agent like guanidinium chloride. Note that this may affect the biological activity of the peptide.

-

Optimize conditions: For future experiments, prepare fresh solutions at a lower concentration, ensure the pH is optimal (around 8.0), and use appropriate storage conditions.

-

Quantitative Data Summary

While specific quantitative data on the aggregation of human Guanylin under various conditions is not extensively available in public literature, the following table summarizes the general effects of key factors on peptide aggregation. Researchers are encouraged to perform their own stability and aggregation studies for their specific experimental setup.

| Factor | General Effect on Peptide Aggregation | Recommendations for Human Guanylin |

| pH | Peptides are least soluble at their isoelectric point (pI). Moving the pH away from the pI generally increases solubility. | Guanylin is more potent at pH ~8.0. Maintaining a slightly alkaline pH may improve stability. Avoid acidic conditions (e.g., pH 5.0) where its activity is known to be low. |

| Temperature | Higher temperatures generally accelerate aggregation kinetics. | Store stock solutions at -20°C or -80°C. For working solutions, maintain them on ice and avoid prolonged exposure to room temperature. |

| Concentration | Higher concentrations increase the probability of intermolecular interactions and aggregation. | Work with the lowest feasible concentration for your assay. Prepare concentrated stock solutions and dilute them to the final working concentration just before use. |

| Ionic Strength | The effect is peptide-dependent. For some, increased ionic strength can shield charges and promote aggregation, while for others, it can increase solubility. | Start with a standard physiological buffer (e.g., PBS) and optimize if aggregation is observed. |

| Excipients | Sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, mannitol), and non-ionic surfactants (e.g., Polysorbate 20/80) can stabilize peptides and reduce aggregation. | Consider the addition of stabilizing excipients if aggregation persists. The compatibility of these excipients with your specific assay must be verified. |

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Human Guanylin

-

Allow the vial of lyophilized Guanylin to equilibrate to room temperature in a desiccator.

-

Add the appropriate volume of sterile, deionized water to achieve the desired stock concentration (e.g., 1 mg/ml).

-

Gently vortex or swirl the vial to dissolve the peptide completely. Brief sonication in a water bath can be used if necessary.

-

For long-term storage, aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Assessment of Guanylin Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution and can be used to detect the formation of aggregates.

-

Sample Preparation: Prepare Guanylin solutions at different concentrations, pH values, or in the presence of various excipients. Filter the solutions through a 0.22 µm syringe filter to remove any dust particles.

-

Instrument Setup: Set the DLS instrument to the appropriate temperature for your experiment.

-

Measurement:

-

Equilibrate the Guanylin solution to the set temperature in a suitable cuvette.

-

Perform multiple measurements to ensure reproducibility.

-

Analyze the size distribution data. An increase in the average particle size or the appearance of a second population of larger particles is indicative of aggregation.

-

-

Data Analysis: Compare the size distributions of Guanylin under different conditions to identify the optimal conditions for minimizing aggregation.

Mandatory Visualizations

Guanylin Signaling Pathways

Guanylin primarily signals through the guanylate cyclase C (GC-C) receptor, leading to an increase in intracellular cGMP. However, evidence for GC-C independent signaling pathways also exists.

Caption: Guanylin signaling pathways: GC-C dependent and independent.

Troubleshooting Workflow for Guanylin Aggregation

This workflow provides a logical sequence of steps to diagnose and resolve issues related to Guanylin aggregation.

Caption: A logical workflow for troubleshooting Guanylin aggregation.

References

Navigating Guanylin Research: A Guide to Selecting the Appropriate Animal Model

Technical Support & Troubleshooting Resource for Researchers

For scientists and drug development professionals embarking on research involving human Guanylin, the selection of a suitable animal model is a critical determinant of experimental success and the translatability of findings. This technical support center provides a comprehensive guide, including frequently asked questions and troubleshooting advice, to aid in the decision-making process and to navigate potential challenges during in vivo and in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of Guanylin and its signaling pathway?

A: Human Guanylin is a peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the gastrointestinal and renal systems. It functions by binding to and activating the Guanylate Cyclase C (GC-C) receptor, which is predominantly expressed on the apical surface of intestinal epithelial cells.[1][2][3] This binding event triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[1][3] The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase II (PKGII). PKGII then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel, resulting in increased chloride and bicarbonate secretion into the intestinal lumen.[4] Concurrently, cGMP signaling inhibits the Sodium-Hydrogen Exchanger 3 (NHE3), leading to decreased sodium absorption.[5] The net effect is an increase in intestinal fluid secretion and accelerated transit. In the kidneys, Guanylin and its analogue Uroguanylin promote natriuresis (sodium excretion) and diuresis (water excretion).[6][7]

Q2: Which animal models are most commonly used for Guanylin research?

A: Mice and rats are the most frequently utilized animal models in Guanylin research. Both species possess the Guanylin-GC-C signaling pathway, making them suitable for studying its physiological effects.[8][9] Genetically engineered models, such as Guanylin (Guca2a) and GC-C (Gucy2c) knockout mice, have been instrumental in elucidating the specific roles of this pathway.[1][6][10] Transgenic models, including rats overexpressing Guanylin and GC-C, have also been developed to investigate the consequences of pathway overactivation.[11]

Q3: Are there significant species-specific differences to consider when choosing an animal model?

A: Yes, researchers must be aware of notable differences between human and rodent models. A critical distinction lies in the ligand-binding affinity of the GC-C receptor. The mouse GC-C receptor exhibits a lower affinity for ligands, including human Guanylin, compared to the human receptor.[2] This implies that higher concentrations of human Guanylin may be required to elicit comparable physiological responses in mice. Furthermore, while the extracellular domains of mammalian GC-C receptors share a high degree of sequence identity (70-75%), this conservation is lower in non-mammalian vertebrates, suggesting that findings from fish, amphibian, or reptile models may have limited translatability to human physiology.[2]

The cellular expression of Guanylin and Uroguanylin can also differ between species. For instance, in the human duodenum, Guanylin is expressed in Paneth cells, while in the rat duodenum, it is found in goblet cells.[8][12]

Choosing the Correct Animal Model: A Comparative Overview

Selecting the most appropriate animal model requires careful consideration of the research question, the specific aspect of the Guanylin pathway being investigated, and the inherent physiological differences between species.

| Model | Key Characteristics & Common Applications | Advantages | Disadvantages & Considerations |

| Wild-Type Mice (e.g., C57BL/6, ICR) | - Intact Guanylin/GC-C signaling pathway. - Used for studying the basic physiological effects of exogenous human Guanylin on intestinal secretion and renal function.[13] | - Well-characterized physiology and genetics. - Availability of a wide range of research tools and reagents. | - Lower affinity of murine GC-C for human Guanylin may necessitate higher doses.[2] - Differences in cellular expression patterns of Guanylin compared to humans.[8][12] |

| Wild-Type Rats (e.g., Sprague-Dawley, Wistar) | - Similar to mice, possess a functional Guanylin/GC-C system. - Often used in studies involving surgical manipulations like intestinal perfusion due to their larger size.[14] | - Larger size facilitates surgical procedures and tissue collection. - Physiological parameters can sometimes more closely mimic human conditions.[15] | - Fewer available genetic variants compared to mice. - Potential for species-specific metabolic differences. |

| Guanylin Knockout (KO) Mice (Guca2a-/-) | - Lack endogenous Guanylin production. - Used to study the role of Guanylin in intestinal epithelial cell proliferation and tumorigenesis.[1] | - Allows for the specific investigation of Guanylin's function without confounding effects from the endogenous peptide. | - Compensatory mechanisms from other pathways (e.g., Uroguanylin) may be upregulated. |

| GC-C Knockout (KO) Mice (Gucy2c-/-) | - Lack the GC-C receptor. - Used to confirm that the effects of Guanylin are mediated through GC-C and to explore GC-C independent pathways.[10] | - Provides a definitive tool to dissect GC-C-dependent signaling. | - May not be suitable for studying the effects of Guanylin on potential alternative receptors. |

| Transgenic Rats (Overexpressing Guanylin & GC-C) | - Exhibit elevated levels of Guanylin and its receptor. - Employed to investigate the consequences of chronic GC-C pathway activation.[11] | - Useful for modeling conditions of Guanylin excess. | - Overexpression may not fully recapitulate the physiological regulation of the endogenous system. |

Quantitative Comparison of Ligand Affinity and Potency

| Ligand | Receptor/Cell Line | Parameter | Value | Reference |

| Human Guanylin | Human GC-C | Kd | ~10 nM | [2] |

| Human Uroguanylin | Human GC-C | Kd | ~1 nM | [2] |

| Heat-Stable Enterotoxin (STa) | Human GC-C | Kd | ~0.1 nM | [2] |

| Human Guanylin | T84 (human colon carcinoma) cells | Ki | 19 ± 5 nM (high affinity site) | [6] |

| Human Guanylin | T84 (human colon carcinoma) cells | Ki | 1.3 ± 0.5 µM (low affinity site) | [6] |

Experimental Protocols & Troubleshooting

Diagrams of Key Experimental Workflows

Caption: Workflow for the in vivo ligated intestinal loop assay.

Caption: The canonical Guanylin/GC-C/cGMP signaling pathway.

Detailed Methodologies

1. In Vivo Ligated Intestinal Loop Assay in Mice

This assay is a standard method to directly measure intestinal fluid secretion in response to a secretagogue like Guanylin.

-

Materials:

-

Mice (e.g., C57BL/6, 8-12 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps)

-

Suture material

-

Human Guanylin peptide

-

Vehicle control (e.g., phosphate-buffered saline, PBS)

-

Calibrated micro-syringe

-

-

Procedure:

-

Fast mice overnight with free access to water.

-

Anesthetize the mouse using a vaporizer with isoflurane.

-

Make a midline abdominal incision to expose the small intestine.

-

Carefully exteriorize the intestine and identify the desired segment (e.g., jejunum).

-

Create a closed loop of approximately 2-3 cm by ligating both ends with silk sutures, being careful not to obstruct major blood vessels.

-

Inject a known volume (e.g., 100 µL) of the human Guanylin solution (at the desired concentration) or vehicle into the lumen of the ligated loop using a fine-gauge needle.

-

Return the intestine to the abdominal cavity and close the incision with sutures.

-

Maintain the animal under anesthesia for a predetermined period (e.g., 2-4 hours).

-

Euthanize the animal by an approved method (e.g., cervical dislocation under deep anesthesia).

-

Re-open the abdomen and carefully excise the ligated loop.

-

Measure the length of the loop and weigh it.

-

Calculate the fluid accumulation as the ratio of the loop's weight (in mg) to its length (in cm).

-

2. cGMP Accumulation Assay in T84 Cells

This in vitro assay quantifies the production of the second messenger cGMP in a human colon carcinoma cell line that endogenously expresses the GC-C receptor.

-

Materials:

-

T84 cells

-

Cell culture medium and supplements

-

24-well cell culture plates

-

Human Guanylin peptide

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

Lysis buffer

-

Commercially available cGMP immunoassay kit (ELISA or RIA)

-

-

Procedure:

-

Seed T84 cells in 24-well plates and grow to confluence.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 10-15 minutes at 37°C to prevent cGMP degradation.

-

Add varying concentrations of human Guanylin to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Terminate the reaction by aspirating the medium and adding a lysis buffer.

-

Collect the cell lysates.

-

Quantify the cGMP concentration in the lysates using a commercial immunoassay kit, following the manufacturer's instructions.

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No or low fluid secretion in the in vivo intestinal loop assay. | 1. Inactive Guanylin peptide. 2. Insufficient dose of Guanylin. 3. Leakage of the injected solution from the loop. 4. Incorrect anatomical location of the loop. | 1. Verify the bioactivity of the Guanylin peptide in an in vitro assay (e.g., cGMP accumulation in T84 cells). 2. Perform a dose-response experiment to determine the optimal concentration. Remember that higher doses may be needed in mice due to lower receptor affinity. 3. Ensure ligatures are secure and check for any perforations at the injection site. 4. Confirm the correct identification of the intestinal segment (e.g., jejunum vs. ileum). |

| High variability in fluid secretion between animals. | 1. Inconsistent surgical technique. 2. Variation in the fasting state of the animals. 3. Differences in the volume of solution injected. | 1. Standardize the surgical procedure, including the length of the intestinal loop and the tightness of the ligatures. 2. Ensure all animals have been fasted for the same duration. 3. Use a calibrated micro-syringe for accurate and consistent injections. |

| Low or no cGMP accumulation in T84 cells. | 1. Inactive Guanylin peptide. 2. Low GC-C receptor expression in the cells. 3. Degradation of cGMP. 4. Issues with the cGMP assay kit. | 1. Test a new batch of Guanylin peptide. 2. Ensure the T84 cells are not of a high passage number, as receptor expression can decrease over time. 3. Always include a phosphodiesterase inhibitor in the assay buffer. 4. Run the positive control provided with the cGMP assay kit to validate its performance. |

| Inconsistent results in cGMP accumulation assay. | 1. Uneven cell seeding in the culture plate. 2. Inconsistent incubation times. 3. Pipetting errors. | 1. Ensure a single-cell suspension before seeding and visually inspect the plate for even cell distribution. 2. Use a multichannel pipette and a timer for precise and consistent incubation periods. 3. Use calibrated pipettes and proper pipetting techniques. |

References

- 1. protocols.io [protocols.io]

- 2. montanamolecular.com [montanamolecular.com]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arborassays.com [arborassays.com]

- 7. Activation of Guanylate Cyclase-C Attenuates Stretch Responses and Sensitization of Mouse Colorectal Afferents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Inactivation of the Mouse Guanylin Gene Results in Altered Dynamics of Colonic Epithelial Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guanylin and uroguanylin are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A sensitive method for the assay of guanylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Cellular localization of guanylin and uroguanylin mRNAs in human and rat duodenal and colonic mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of effects of uroguanylin, guanylin, and Escherichia coli heat-stable enterotoxin STa in mouse intestine and kidney: evidence that uroguanylin is an intestinal natriuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Doluisio’s (Closed-Loop) Rat Intestinal Perfusion [bio-protocol.org]

- 15. Guanylin: an endogenous activator of intestinal guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

Interpreting off-target effects of synthetic "Guanylin (human)" analogs

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic human Guanylin analogs. It focuses on identifying and interpreting potential off-target effects that may arise during experimentation.

FAQ: Understanding On-Target vs. Off-Target Effects

Q1: What is the primary mechanism of action for synthetic Guanylin analogs?

Synthetic Guanylin analogs, such as Linaclotide and Plecanatide, are designed to mimic the function of the endogenous peptides Guanylin and Uroguanylin.[1][2] Their primary, or "on-target," mechanism is the binding to and activation of the transmembrane receptor Guanylate Cyclase C (GC-C).[3][4][5] This activation catalyzes the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP) inside the cell.[6][7] In intestinal epithelial cells, this increase in intracellular cGMP leads to the activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), resulting in chloride and bicarbonate secretion into the intestinal lumen, which increases intestinal fluid and accelerates transit.[6]

Q2: What are off-target effects and why are they a concern for Guanylin analogs?

Off-target effects are unintended interactions of a drug or compound with proteins other than its designated target.[8] While peptides are generally known for high specificity, off-target binding can still occur, leading to unexpected biological responses, potential toxicity, or misinterpretation of experimental data.[9] For Guanylin analogs, effects observed in cells lacking GC-C or physiological responses that persist in GC-C knockout animal models are strong indicators of off-target activity.[9]

Q3: Is there evidence for off-target signaling pathways for Guanylin peptides?

Yes, several studies suggest the existence of GC-C independent signaling pathways.[10] For instance, Guanylin peptides have been shown to elicit responses in tissues like the kidney even in GC-C deficient mice.[9] This has led to the hypothesis of a second receptor system. Some of these effects appear to be mediated by a pertussis toxin-sensitive G-protein, suggesting the involvement of a Gi/o protein-coupled receptor (GPCR).[11][12] Pertussis toxin works by ADP-ribosylating the alpha subunit of Gi/o proteins, preventing them from interacting with their GPCRs.[12][13]

Troubleshooting Guide: Investigating Unexpected Activity

This section addresses specific issues that may point toward off-target effects.

Problem 1: My Guanylin analog elicits a response in a cell line that does not express GC-C (GUCY2C).

This is a primary indicator of an off-target effect. Follow this workflow to investigate:

Problem 2: The potency (EC50) of my analog is much higher/lower than expected based on published GC-C binding data.

Discrepancies in potency can arise from experimental variables or off-target contributions.

-

Check Species Homology: Ensure your experimental system (e.g., mouse cell line) uses a receptor with similar binding affinity to the human GC-C. Significant differences exist between human and murine GC-C, which can affect ligand binding by orders of magnitude.[14]

-

Consider pH Dependence: Analogs like Plecanatide (a Uroguanylin analog) exhibit pH-dependent activity, binding preferentially in the acidic environment of the proximal small intestine (pH ~5.0-6.0).[2][3] In contrast, Linaclotide's activity is pH-independent.[2][3] Ensure your assay buffer pH is appropriate for the analog being tested.

-

Dual Receptor Engagement: If an off-target receptor is also present on your cells, the observed dose-response curve may be a composite of both on-target and off-target activities, skewing the apparent potency.

Data Presentation: On-Target vs. Off-Target Affinity

A key step in characterizing a new analog is to compare its binding affinity (or functional potency) for the intended target (GC-C) versus other potential targets. A high ratio of off-target to on-target affinity is desirable.

The table below presents illustrative data for a hypothetical Guanylin analog ("Analog-X") to demonstrate how such data should be structured. Specific off-target receptors for Guanylin analogs are still under investigation.

Table 1: Illustrative Binding Affinity and Functional Potency of Analog-X

| Target | Assay Type | Parameter | Value | On-Target Selectivity Ratio |

|---|---|---|---|---|

| Human GC-C (On-Target) | Competitive Binding (Ki) | Ki | 1.2 nM | - |

| Human GC-C (On-Target) | cGMP Production (EC50) | EC50 | 5.8 nM | - |

| Putative Off-Target (GPCR) | Competitive Binding (Ki) | Ki | 850 nM | 708-fold (Ki Off-Target / Ki On-Target) |

| Putative Off-Target (GPCR) | Calcium Flux (EC50) | EC50 | >10,000 nM | >1724-fold (EC50 Off-Target / EC50 On-Target) |

Note: Data are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Target Affinity (Ki)

This protocol determines the affinity (Ki) of an unlabeled Guanylin analog by measuring its ability to compete off a radiolabeled ligand from the GC-C receptor.

Materials:

-

Membrane preparation from cells expressing the target receptor (e.g., T84 cells for GC-C).

-

Radioligand (e.g., 125I-labeled heat-stable enterotoxin, 125I-STa).

-

Unlabeled Guanylin analog (test compound).

-

Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

-

Wash Buffer (ice-cold).

-

96-well plates and filtration apparatus (e.g., Brandel Harvester) with GF/C filters.

-

Scintillation counter and fluid.

Methodology:

-

Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand + membranes), Non-Specific Binding (radioligand + membranes + high concentration of unlabeled ligand), and Competition (radioligand + membranes + serial dilutions of your test analog).

-

Reaction Mix: To each well, add:

-

50 µL of membrane preparation (protein concentration optimized previously).

-

50 µL of Binding Buffer (for Total Binding) OR excess unlabeled ligand (for Non-Specific Binding) OR your test analog dilution.

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd).

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a stable temperature (e.g., 30°C) with gentle agitation.[15]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a GF/C filter presoaked in 0.3% PEI.[15]

-

Washing: Immediately wash the filters multiple times (e.g., 4 times) with ice-cold Wash Buffer to remove unbound radioligand.[15]

-

Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[15]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of your test analog to generate a competition curve.

-

Determine the IC50 value (the concentration of analog that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand.[15][16]

-

Protocol 2: Cell-Based cGMP Functional Assay (EC50)

This protocol measures the potency (EC50) of a Guanylin analog by quantifying its ability to stimulate cGMP production in intact cells.

Materials:

-

GC-C expressing cells (e.g., T84 human colon carcinoma cells).

-

Cell culture medium with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor, to prevent cGMP degradation.

-

Serial dilutions of your Guanylin analog.

-

Cell lysis buffer.

-

Commercially available cGMP enzyme immunoassay (EIA) kit.

Methodology:

-

Cell Plating: Plate T84 cells in 24- or 48-well plates and grow to confluency.

-

Pre-incubation: Wash cells with serum-free medium and pre-incubate with medium containing 0.5 mM IBMX for 15-20 minutes at 37°C.

-

Stimulation: Remove the pre-incubation medium and add the various concentrations of your synthetic Guanylin analog (also prepared in medium with IBMX). Incubate for a set time (e.g., 30 minutes) at 37°C.

-

Lysis: Terminate the reaction by aspirating the medium and adding a cell lysis buffer (e.g., 0.1 M HCl).

-

Quantification: Collect the cell lysates. Measure the cGMP concentration in each sample using a cGMP EIA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize cGMP levels to the protein concentration of each lysate if desired.

-

Plot the cGMP concentration against the log concentration of the Guanylin analog.

-

Use non-linear regression (sigmoidal dose-response) to determine the EC50, which is the concentration of the analog that produces 50% of the maximal cGMP response.

-

References

- 1. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutically targeting guanylate cyclase-C: computational modeling of plecanatide, a uroguanylin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation and therapeutic targeting of peptide-activated receptor guanylyl cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]

- 6. Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]

- 9. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]

- 10. Membrane Guanylyl Cyclases as Potential Targets for Guanylin Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Gi/o Protein-Dependent and -Independent Actions of Pertussis Toxin (PTX) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The evolutionary divergence of receptor guanylyl cyclase C has implications for preclinical models for receptor-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Guanylin (Human) Stimulation Experiments: A Technical Support Guide for Normalizing cGMP Levels

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in normalizing cyclic guanosine monophosphate (cGMP) levels during "Guanylin (human)" stimulation experiments. This guide is designed to help you navigate common challenges and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

A curated list of common questions regarding guanylin stimulation experiments and cGMP level normalization.

1. What is the mechanism of action of human guanylin?

Human guanylin is a peptide hormone that primarily acts on the gastrointestinal tract. It binds to and activates the guanylate cyclase C (GC-C) receptor, a transmembrane protein expressed on the apical surface of intestinal epithelial cells. This binding stimulates the intracellular catalytic domain of GC-C, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] The subsequent increase in intracellular cGMP concentration triggers a downstream signaling cascade.

2. What is the downstream signaling pathway of cGMP in intestinal epithelial cells?

The elevation of intracellular cGMP initiates several key events:

-

Activation of Protein Kinase G II (PKGII): cGMP directly binds to and activates PKGII.[4][5]

-

Phosphorylation of CFTR: Activated PKGII phosphorylates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel. This leads to the secretion of chloride and bicarbonate ions into the intestinal lumen.

-

Inhibition of Sodium Absorption: PKGII can also inhibit the Na+/H+ exchanger, reducing sodium absorption.

-

Cross-activation of PKA: Increased cGMP can inhibit certain phosphodiesterases (PDEs), leading to an accumulation of cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA), which can also phosphorylate and activate CFTR.[1][4]

The net effect of this pathway is an increase in intestinal fluid and electrolyte secretion.[3]

3. Which cell lines are appropriate models for guanylin stimulation experiments?

The human colon carcinoma cell lines T84 and Caco-2 are widely used and accepted models for studying guanylin-induced cGMP signaling and its physiological effects.[2][5] T84 cells, in particular, are known to express high levels of the GC-C receptor and exhibit robust cGMP responses to guanylin and its analogs.[6]

4. What are typical basal and guanylin-stimulated cGMP levels in these cell lines?

Obtaining precise, reproducible cGMP measurements is key to a successful experiment. The following table summarizes expected cGMP levels in T84 and Caco-2 cells. Note that these values can vary depending on experimental conditions.

| Cell Line | Condition | Typical cGMP Level | Fold Increase |

| T84 | Basal | 10-50 fmol/mg protein | - |

| Guanylin (1 µM) | >1,000-fold increase over basal | >1000x | |

| Caco-2 | Basal | 1-10 pmol/10^6 cells | - |

| Guanylin (1 µM) | 10-100 fold increase over basal | 10-100x |

5. Why is normalization of cGMP levels important?

Normalizing cGMP levels is a critical step to account for variability between wells, plates, and experiments. Common sources of variability include differences in cell number, cell viability, and protein content. Normalization ensures that the observed changes in cGMP are a direct result of the experimental treatment (i.e., guanylin stimulation) and not due to these confounding factors. The most common methods for normalization are to total protein concentration or cell number.

Experimental Protocols

Detailed methodologies for key experimental procedures are provided below.

Protocol 1: Guanylin Stimulation and Cell Lysis for cGMP Measurement

This protocol outlines the steps for stimulating T84 or Caco-2 cells with human guanylin and subsequent cell lysis for cGMP quantification.

Materials:

-

T84 or Caco-2 cells cultured in 24- or 96-well plates

-

Human Guanylin peptide

-

Serum-free cell culture medium

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

0.1 M HCl for cell lysis

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed T84 or Caco-2 cells in multi-well plates and culture until they reach the desired confluency (typically 80-90%).

-

Serum Starvation: The day before the experiment, replace the growth medium with serum-free medium. Incubate the cells for 18-24 hours. This step helps to synchronize the cells in the G0/G1 phase of the cell cycle and reduces basal signaling pathway activity.

-

Pre-incubation with PDE Inhibitor: 30 minutes prior to guanylin stimulation, add a PDE inhibitor such as IBMX (final concentration of 0.5-1 mM) to the serum-free medium. This will prevent the degradation of cGMP by phosphodiesterases and enhance the signal.

-

Guanylin Stimulation: Prepare a stock solution of human guanylin in an appropriate solvent (e.g., sterile water or PBS). Dilute the guanylin to the desired final concentrations in serum-free medium containing the PDE inhibitor. Add the guanylin solutions to the cells and incubate for the desired time (typically 15-30 minutes) at 37°C.

-

Cell Lysis: After the stimulation period, aspirate the medium and immediately add 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.

-

Lysate Collection: Scrape the cells in the HCl and transfer the lysate to a microcentrifuge tube. Centrifuge at >600 x g for 10 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the intracellular cGMP. The samples are now ready for cGMP quantification using a commercially available ELISA kit or for storage at -80°C.

Protocol 2: Normalization of cGMP Data to Total Protein Concentration

This protocol describes how to normalize your cGMP results to the total protein content of each sample using a Bradford or BCA protein assay.

Materials:

-

Cell lysates from Protocol 1

-

Bradford or BCA protein assay kit

-

Bovine Serum Albumin (BSA) standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Protein Standards: Prepare a series of BSA standards of known concentrations according to the protein assay kit instructions.

-

Prepare Cell Lysates: Use a small aliquot of the same cell lysate that was used for the cGMP assay.

-

Perform Protein Assay: Add the protein standards and cell lysate samples to a 96-well plate in duplicate or triplicate. Add the protein assay reagent to all wells and incubate as per the kit's instructions.

-

Measure Absorbance: Read the absorbance of the plate at the appropriate wavelength using a microplate reader.

-

Generate Standard Curve: Plot the absorbance values of the BSA standards against their known concentrations to generate a standard curve.

-

Determine Protein Concentration: Use the standard curve to determine the protein concentration (e.g., in mg/mL) of each cell lysate sample.

-

Normalize cGMP Data: Divide the cGMP concentration (e.g., in pmol/mL) obtained from your cGMP assay by the corresponding protein concentration (in mg/mL) for each sample. The final normalized cGMP level will be expressed in units such as pmol/mg protein.

Troubleshooting Guide

This section addresses common issues encountered during guanylin stimulation experiments and provides potential solutions.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| High Basal cGMP Levels | - Incomplete serum starvation- High phosphodiesterase activity- Cell stress | - Ensure complete removal of serum-containing medium and starve cells for at least 18 hours.- Always include a phosphodiesterase inhibitor (e.g., IBMX) during the pre-incubation and stimulation steps.- Handle cells gently to minimize stress. |

| Low or No cGMP Response to Guanylin | - Degraded or inactive guanylin peptide- Low GC-C receptor expression- Sub-optimal pH of stimulation medium | - Store guanylin peptide as a lyophilized powder at -20°C or -80°C and prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.- Use cells at a lower passage number, as GC-C expression can decrease with extensive passaging. Ensure cells are at an optimal confluency (80-90%).- The potency of guanylin is pH-dependent. Optimize the pH of your stimulation buffer (guanylin is more potent at a slightly alkaline pH of ~8.0).[7] |

| High Variability Between Replicates | - Inconsistent cell numbers per well- Pipetting errors- Edge effects in multi-well plates | - Ensure even cell seeding and check for uniform cell attachment before the experiment.- Use calibrated pipettes and practice consistent pipetting technique. For multi-well plates, consider using a multichannel pipette.- To minimize edge effects, avoid using the outer wells of the plate or fill them with PBS. |

| Inconsistent Results Between Experiments | - Variation in cell passage number- Differences in cell confluency- Inconsistent incubation times | - Maintain a consistent range of cell passage numbers for all experiments. It is recommended to use cells below passage 50 for Caco-2.[8]- Standardize the cell seeding density and the confluency at which experiments are performed.- Use a timer to ensure precise and consistent incubation times for all steps. |

Visualizations

Diagrams illustrating key pathways and workflows to aid in experimental design and understanding.

References

- 1. Interaction of Food Additives with Intestinal Efflux Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Analysis of the Potency of Human Guanylin and Uroguanylin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological potency of two endogenous ligands of guanylate cyclase C (GC-C), human Guanylin and Uroguanylin. This analysis is supported by experimental data on their receptor activation and subsequent intracellular signaling, offering valuable insights for research and therapeutic development.

Overview of Guanylin and Uroguanylin

Guanylin and Uroguanylin are small peptide hormones that play a crucial role in regulating intestinal fluid and electrolyte homeostasis.[1] They exert their effects by binding to and activating the GC-C receptor, which is predominantly expressed on the apical surface of intestinal epithelial cells.[2][3] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a second messenger that orchestrates a variety of downstream cellular responses, including the regulation of ion channels and transporters.[1][2] While both peptides share a common receptor, their biological potency is not identical and is notably influenced by the pH of the surrounding microenvironment.

Comparative Potency and Receptor Affinity

Experimental evidence demonstrates a significant pH-dependent difference in the potency of human Guanylin and Uroguanylin in activating GC-C.

Key Findings:

-

At an acidic pH of 5.0 , Uroguanylin is approximately 100-fold more potent than Guanylin in stimulating intracellular cGMP accumulation in T84 human intestinal cells.[4][5]

-

Conversely, at an alkaline pH of 8.0 , Guanylin becomes more potent than Uroguanylin.[4][5]

-

This pH-dependent potency directly correlates with the binding affinity of the peptides to the GC-C receptor.[5][6]

-

Acidic conditions enhance the binding affinity of Uroguanylin to GC-C, while diminishing the affinity of Guanylin.[5][6] The opposite effect is observed under alkaline conditions.[5][6]

The following table summarizes the quantitative data on the potency and receptor binding affinity of human Guanylin and Uroguanylin at different pH values.

| Parameter | Peptide | pH 5.0 | pH 8.0 | Cell Line | Reference |

| cGMP Accumulation (Relative Potency) | Uroguanylin vs. Guanylin | ~100-fold more potent | Guanylin is more potent | T84 | [4][5] |

| Receptor Binding Affinity (Ki - High Affinity Site) | Guanylin | ~100-fold lower affinity than at pH 8.0 | - | T84 | [6] |

| Uroguanylin | ~9-10-fold higher affinity than at pH 8.0 | - | T84 | [6] |

Signaling Pathway

The binding of Guanylin or Uroguanylin to the extracellular domain of GC-C induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain. This catalyses the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to chloride and bicarbonate secretion into the intestinal lumen.[1]

Experimental Protocols

The following section details the methodologies used in key experiments to compare the potency of human Guanylin and Uroguanylin.

Cell Culture

T84 human colon carcinoma cells are a widely used model system for these studies.[4] The cells are cultured in a 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F-12 medium supplemented with fetal bovine serum and antibiotics.[4] For experiments, cells are grown to confluence on permeable supports or in multi-well plates.

Measurement of Intracellular cGMP Accumulation

-

Cell Treatment: Confluent T84 cells are washed and pre-incubated in a buffer containing a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cGMP degradation.

-

Ligand Stimulation: Cells are then incubated with varying concentrations of synthetic human Guanylin or Uroguanylin at different pH values (e.g., pH 5.0 and 8.0) for a defined period.

-

Cell Lysis and cGMP Quantification: The reaction is terminated, and the cells are lysed. The intracellular cGMP concentration in the cell lysates is then determined using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

Data Analysis: Dose-response curves are generated by plotting the cGMP concentration against the logarithm of the peptide concentration. The EC50 values (the concentration of peptide that produces 50% of the maximal response) are then calculated to compare the potency of the two peptides under different pH conditions.

Measurement of Transepithelial Chloride Secretion (Short-Circuit Current)

-